molecular formula C12H17NO B2784338 (R)-1-(2-Methylbenzyl)pyrrolidin-3-ol CAS No. 1289585-16-5

(R)-1-(2-Methylbenzyl)pyrrolidin-3-ol

Cat. No.: B2784338
CAS No.: 1289585-16-5
M. Wt: 191.274
InChI Key: XCHKKIMRHNCWOK-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(2-Methylbenzyl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a 2-methylbenzyl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methylbenzyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzyl chloride and pyrrolidine.

    Nucleophilic Substitution: The 2-methylbenzyl chloride undergoes nucleophilic substitution with pyrrolidine to form the intermediate 1-(2-methylbenzyl)pyrrolidine.

    Oxidation: The intermediate is then oxidized to introduce the hydroxyl group at the 3-position, forming ®-1-(2-Methylbenzyl)pyrrolidin-3-ol. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or other peroxides.

Industrial Production Methods

Industrial production methods for ®-1-(2-Methylbenzyl)pyrrolidin-3-ol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Methylbenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding alkane.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA, potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

®-1-(2-Methylbenzyl)pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its chiral nature.

    Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Methylbenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the chiral center play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural configuration and functional groups.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Methylbenzyl)pyrrolidin-3-ol: The enantiomer of the compound with similar chemical properties but different biological activities.

    1-Benzylpyrrolidin-3-ol: Lacks the methyl group, leading to different reactivity and applications.

    1-(2-Chlorobenzyl)pyrrolidin-3-ol: Substituted with a chlorine atom instead of a methyl group, affecting its chemical behavior and uses.

Uniqueness

®-1-(2-Methylbenzyl)pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both a benzyl and a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(3R)-1-[(2-methylphenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHKKIMRHNCWOK-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN2CC[C@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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